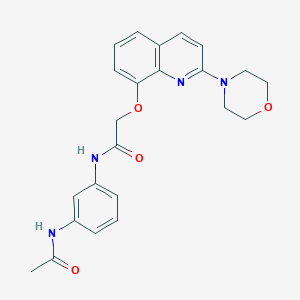
trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid (TPCA) is a cyclopropane carboxylic acid with a pyridine ring attached to the cyclopropane ring. It is a versatile building block in organic synthesis and is used in the synthesis of many organic compounds. TPCA is a valuable compound with a wide range of applications in both organic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity in Agriculture
Trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives have been explored for their bioactivity in agricultural applications. For instance, N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives show promising herbicidal and fungicidal activities. These compounds are synthesized using cyclopropanecarboxylic acid as a lead compound due to its biological activity, highlighting the potential of this compound in developing new agricultural chemicals (Tian et al., 2009).
Catalytic Applications in Organic Synthesis
The use of this compound derivatives in organic synthesis, particularly in catalytic processes, has been reported. Chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes, derived from these compounds, have shown efficiency in asymmetric cyclopropanation of olefins and diazoacetates. These catalysts achieve high yields and enantioselectivities, demonstrating the compound's utility in stereoselective synthesis (Nishiyama et al., 1995).
Development of Pharmaceutical Agents
In the pharmaceutical sector, derivatives of this compound have been identified as potent inhibitors in enzyme-targeted drug discovery. For example, amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid have been used as inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. These compounds exhibit significant antiproliferative activities against human tumor lines, indicating their potential in cancer treatment (Giannetti et al., 2013).
Material Science and Molecular Engineering
Research in material science has also benefited from the use of this compound derivatives. For instance, studies on the synthesis and characterization of precursor isomers of styrylpyridine-derivatives, such as trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde, have contributed to the development of novel materials and molecular structures (Soriano-Moro et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFMIZNXREQAS-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)



![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)
